molecular formula C14H10Cl2N2O3 B11558667 2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide

2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide

Cat. No.: B11558667
M. Wt: 325.1 g/mol
InChI Key: RQTKYXPMZRCWPN-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitro group, two chlorine atoms, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide typically involves the reaction of 2-chlorobenzyl chloride with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-chloro-N-[(2-chlorophenyl)methyl]-4-aminobenzamide.

    Oxidation: Formation of corresponding nitro or amine oxides.

Scientific Research Applications

2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide structure can interact with proteins and enzymes. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-phenylbenzamide
  • 4-nitro-N-phenylbenzamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide

Uniqueness

2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c15-12-4-2-1-3-9(12)8-17-14(19)11-6-5-10(18(20)21)7-13(11)16/h1-7H,8H2,(H,17,19)

InChI Key

RQTKYXPMZRCWPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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